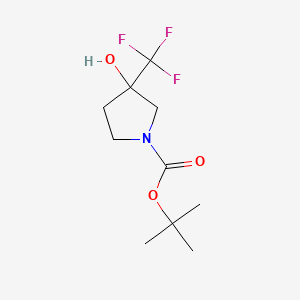

Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate

Descripción general

Descripción

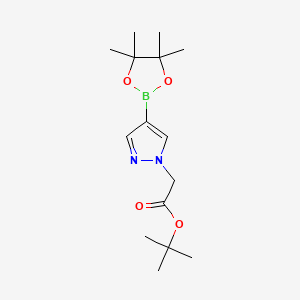

Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 644970-36-5 . It has a molecular weight of 255.24 . The compound is typically stored in a sealed and dry environment at 2-8°C .

Molecular Structure Analysis

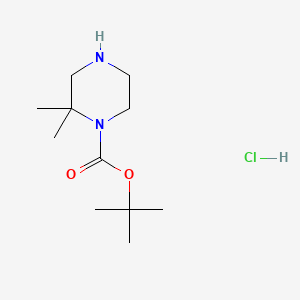

The molecular structure of this compound can be represented by the Inchi Code: 1S/C10H16F3NO3/c1-8(2,3)17-7(15)14-5-4-9(16,6-14)10(11,12)13/h16H,4-6H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available sources.Aplicaciones Científicas De Investigación

Synthesis of N-heterocycles

Tert-butanesulfinamide, a related entity, is pivotal in the stereoselective synthesis of amines and their derivatives. It has been extensively used as a chiral auxiliary, particularly in asymmetric N-heterocycle synthesis via sulfinimines. This methodology enables access to a wide range of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial in natural products and therapeutic compounds (Philip et al., 2020).

Environmental Biodegradation

The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater highlight the environmental impact and degradation pathways of tert-butyl compounds. Microorganisms capable of degrading ETBE through aerobic processes as a carbon and energy source, or via cometabolism, demonstrate the environmental behavior and potential remediation strategies for such compounds (Thornton et al., 2020).

Drug Discovery

Pyrrolidine, a core structural motif in "Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate," plays a significant role in drug discovery. Its presence in bioactive molecules for treating human diseases underscores the versatility and importance of the pyrrolidine scaffold in medicinal chemistry. The review covers bioactive molecules characterized by the pyrrolidine ring and its derivatives, exploring their impact on drug selectivity and biological profiles (Li Petri et al., 2021).

Synthetic Routes Analysis

The synthesis of vandetanib, a therapeutic compound, demonstrates the role of tert-butyl piperidine-1-carboxylate derivatives in facilitating complex synthetic routes. Analyzing different synthetic pathways underscores the utility of tert-butyl and pyrrolidine derivatives in the industrial production of pharmaceuticals, showcasing their commercial and practical significance in synthetic organic chemistry (Mi, 2015).

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards upon ingestion, skin contact, eye contact, and inhalation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Propiedades

IUPAC Name |

tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F3NO3/c1-8(2,3)17-7(15)14-5-4-9(16,6-14)10(11,12)13/h16H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDRQRZCMHBRKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate hydrochloride](/img/structure/B592170.png)

![tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B592173.png)

![tert-butyl 2-(Methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B592185.png)

![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B592191.png)

![Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B592192.png)